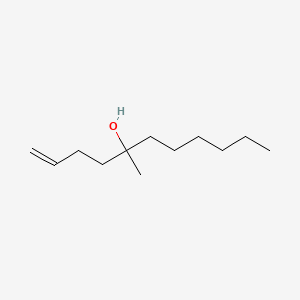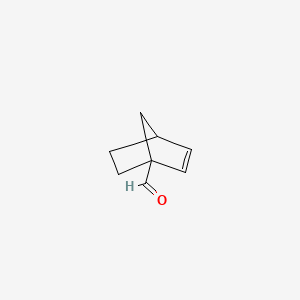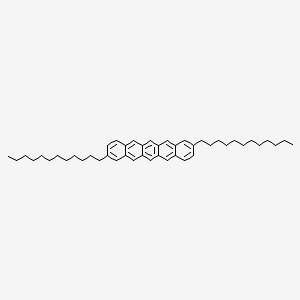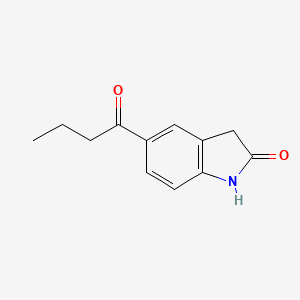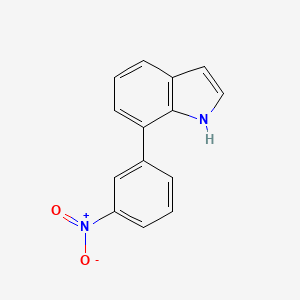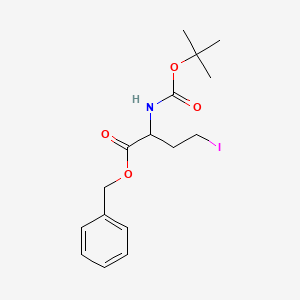![molecular formula C13H11NO4 B8557225 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- CAS No. 186376-28-3](/img/structure/B8557225.png)
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- is a heterocyclic compound known for its unique bicyclic structure. This compound is notable for its broad spectrum of antimicrobial activity against bacteria, yeast, and fungi . It has been used in various commercial products for the prevention and treatment of skin infections such as impetigo, acne, and athlete’s foot .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- can be achieved through several methods:
Cyclopropanation of Maleimides: This method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, providing high yields and diastereoselectivities.
Intramolecular Cyclopropanation: Utilizing Ru(II) catalysis, this method involves the intramolecular cyclopropanation of alpha-diazoacetates.
Industrial Production Methods
Industrial production methods often involve large-scale cyclopropanation reactions, which are optimized for high yield and purity. The use of transition metal catalysts such as palladium and ruthenium is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential in treating skin infections and other microbial diseases.
Industry: Utilized in the production of antimicrobial agents for various commercial products.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- involves its incorporation into DNA during replication. This process forms mutagenic lesions in the genetic material of cells without altering its chemical structure, thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
3-Azabicyclo[3.1.0]hexane derivatives: These derivatives are used in drug design and have various biological activities.
Uniqueness
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- is unique due to its broad-spectrum antimicrobial activity and its ability to form mutagenic lesions in DNA, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
186376-28-3 |
|---|---|
Fórmula molecular |
C13H11NO4 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c15-11-8-9(10(8)13(17)18)12(16)14(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,17,18) |
Clave InChI |
DCBOVHSPJWLEQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C3C(C3C(=O)O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


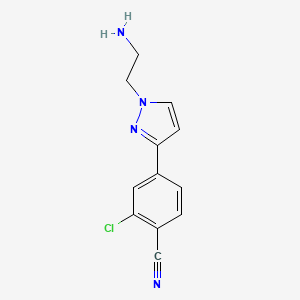
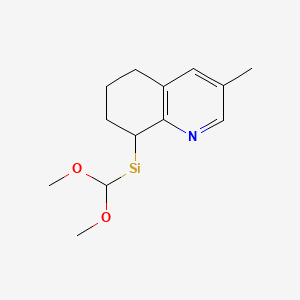
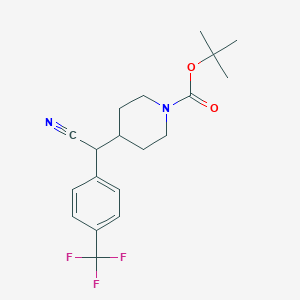
![4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8557159.png)
![Benzonitrile, 4-[1-[(trimethylsilyl)methyl]ethenyl]-](/img/structure/B8557167.png)
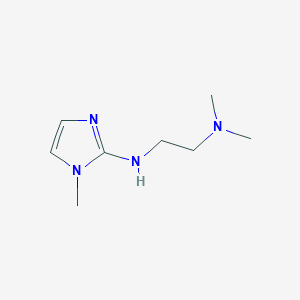
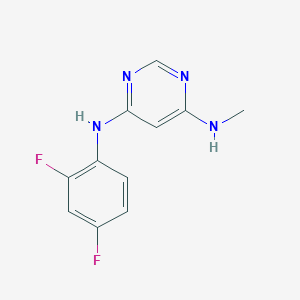
![4'-(Ethylsulfonyl)-2'-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B8557174.png)
